![molecular formula C9H10BrNO B3042410 3-(3-Bromophenyl)propanamide CAS No. 615534-55-9](/img/structure/B3042410.png)
3-(3-Bromophenyl)propanamide
Overview
Description
“3-(3-Bromophenyl)propanamide” is a chemical compound. It is also known as Propanamide . The molecular formula of this compound is C9H10BrNO .
Molecular Structure Analysis
The molecular structure of “3-(3-Bromophenyl)propanamide” consists of a propanamide backbone with a bromophenyl group attached to it . The exact structure could not be retrieved from the available resources.
Scientific Research Applications
Chemical Synthesis
3-(3-Bromophenyl)propanamide is used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules. Its bromine atom makes it a good candidate for various coupling reactions .
Pharmaceuticals
This compound can be used in the pharmaceutical industry. It can serve as an intermediate in the synthesis of various drugs. The presence of the amide group can contribute to the bioactivity of the resulting compounds.
Materials Science
In the field of materials science, 3-(3-Bromophenyl)propanamide can be used due to its unique properties. It can contribute to the development of new materials with improved characteristics.
Organic Synthesis
3-(3-Bromophenyl)propanamide is also used in organic synthesis. Its structure allows it to participate in a variety of reactions, leading to the formation of new organic compounds.
Research and Development
This compound is used in research and development . Scientists use it to study its properties and reactions, contributing to the advancement of knowledge in the field of chemistry .
Quality Control
3-(3-Bromophenyl)propanamide can be used in quality control processes .
properties
IUPAC Name |
3-(3-bromophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWHUYSZGQYNGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)propanamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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